molecular formula C24H31N3O10 B2741950 Pomalidomide-PEG4-CO2H CAS No. 2138440-81-8

Pomalidomide-PEG4-CO2H

Cat. No. B2741950
CAS RN: 2138440-81-8
M. Wt: 521.523
InChI Key: CAANPUBZFFRWQP-UHFFFAOYSA-N
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Description

Pomalidomide-PEG4-CO2H is a protein degrader building block that enables the synthesis of molecules for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology . This conjugate contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with pendant carboxylic acid for reactivity with an amine on the target ligand .


Synthesis Analysis

The synthesis of pomalidomide-conjugates for the development of protein degrader libraries has been described . The strategy for the reliable and succinct preparation of pomalidomide-linkers is essential to the formation of these conjugates . The synthesis of several new pomalidomide homo-dimers in enhanced yields compared to similar literature syntheses has been reported .


Molecular Structure Analysis

The molecular formula of Pomalidomide-PEG4-CO2H is C24H31N3O10 . The molecular weight is 521.52 . It contains a Pomalidomide based cereblon ligand and a 4-unit PEG linker .


Chemical Reactions Analysis

The optimal system for purification and recrystallization of pomalidomide from aqueous DMSO solutions with pH values ranging from acidic to neutral has been proposed to increase the yield considering the properties of the solvent–antisolvent combination .


Physical And Chemical Properties Analysis

The boiling point of Pomalidomide-PEG4-CO2H is predicted to be 773.6±60.0 °C . The density is predicted to be 1.385±0.06 g/cm3 . It is stored at a temperature of 2-8°C .

Scientific Research Applications

High-Throughput Screening Assays

Pomalidomide-PEG4-COOH: has been utilized for its intrinsic fluorescence in high-throughput screening assays. This application is crucial for rapidly assessing the cellular penetration of protein degrader candidates. The fluorescence of pomalidomide can guide the rational design of conjugates without the need for additional labels or tags .

Anti-Tumor Drug Development

The compound has shown promise in the synthesis of novel pomalidomide derivatives containing urea moieties. These derivatives have demonstrated potent anti-tumor abilities in vitro, particularly against human breast cancer cell lines MCF-7. They work by inhibiting cell growth and inducing apoptosis, potentially leading to cell death .

Nanotechnology and New Materials Research

“Pomalidomide-PEG4-COOH” is applied in nanotechnology and new materials research. Its functionalization with polyethylene glycol (PEG) makes it a valuable compound for developing new materials and polyethylene glycol-modified functional coatings .

Drug Release Studies

In medical research, the compound is used in drug-release studies. Its PEGylation (attachment of PEG chains) enhances its solubility and stability, making it an excellent candidate for controlled drug delivery systems .

Cell Culture

The compound’s modified version is used in cell culture applications. It helps in the study of ligand and polypeptide synthesis support, which is essential for understanding cell signaling and protein interactions .

Imaging Applications

Utilizing the intrinsic fluorescence of pomalidomide, researchers have developed imaging applications. This technique allows for the visualization of cellular processes and can be paired with endocytosis inhibitors to study the mechanisms of cellular entry of various compounds .

Immunomodulatory Effects

Pomalidomide derivatives are being investigated for their immunomodulatory effects. They have the potential to stimulate T lymphocytes, increase IL-2 secretion, and decrease the expression of proinflammatory cytokines, which are vital for cancer treatment .

Ligand and Peptide Synthesis Support

The compound supports the synthesis of ligands and peptides. This is significant in the development of graft polymer compounds and the exploration of active compounds in various biochemical applications .

Safety And Hazards

In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide . Special hazards arising from the substance or mixture include Carbon oxides and Nitrogen oxides (NOx) . It is advised for firefighters to wear self-contained breathing apparatus for firefighting if necessary .

Future Directions

Pomalidomide-PEG4-CO2H is used in the synthesis of molecules for targeted protein degradation and PROTAC technology . Because even slight alterations in ligands and crosslinkers can affect ternary complex formation between the target, E3 ligase, and PROTAC, many analogs are prepared to screen for optimal target degradation . When used with other protein degrader building blocks with a pendant carboxyl group, parallel synthesis can be used to more quickly generate PROTAC libraries that feature variation in crosslinker length, composition, and E3 ligase ligand .

properties

IUPAC Name

3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O10/c28-19-5-4-18(22(31)26-19)27-23(32)16-2-1-3-17(21(16)24(27)33)25-7-9-35-11-13-37-15-14-36-12-10-34-8-6-20(29)30/h1-3,18,25H,4-15H2,(H,29,30)(H,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAANPUBZFFRWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pomalidomide-PEG4-COOH

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